(R)-methyl 2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoate
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic IUPAC name is 2-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid methyl ester . This nomenclature reflects its hybrid structure:
- Purine core : A 7-substituted purine with a but-2-yn-1-yl group at position 7 and a 3-methyl substituent.
- Quinazoline moiety : A 4-methylquinazolin-2-ylmethyl group attached to the purine’s N1 position.
- Piperidine-carbamoyl linkage : A piperidine ring at position 8 of the purine, connected via a carbamoyl group to a benzoate ester.
Synonyms include Linagliptin Impurity 30 and CS-M2713 , indicating its role as a synthetic byproduct in the production of the antidiabetic drug linagliptin.
Molecular Architecture: Purine-Quinazoline-Piperidine Hybrid Framework
The molecule’s architecture integrates three pharmacophoric elements:
This hybrid design mirrors structural motifs found in dipeptidyl peptidase-4 (DPP-4) inhibitors, such as linagliptin, which share purine and quinazoline components.
Stereochemical Considerations of the (R)-Configuration
The piperidine ring’s C3 position adopts an (R)-configuration , critical for molecular interactions. Computational models reveal that this stereochemistry optimizes hydrogen bonding between the carbamoyl group and potential biological targets, such as DPP-4’s catalytic site. Reversal to the (S)-configuration disrupts these interactions, underscoring the enantiomer’s pharmacological inertness.
Computational Modeling of Three-Dimensional Conformation
Density functional theory (DFT) simulations highlight the molecule’s planar purine-quinazoline system and non-planar piperidine-benzoate tail . Key observations include:
- Purine-quinazoline plane : Stabilized by π-π stacking and intramolecular hydrogen bonds (N–H···O=C).
- Piperidine ring : Adopts a chair conformation, positioning the carbamoyl group perpendicular to the purine core.
- But-2-yn-1-yl chain : Projects into hydrophobic pockets in molecular docking studies with DPP-4.
Optimized 3D Conformation (Simplified):
Purine-Quinazoline Plane
|
Piperidine (Chair)
|
Benzoate Ester (Perpendicular)
Comparative Analysis with Structurally Related DPP-4 Inhibitors
The compound shares structural homology with linagliptin (BI-1356), a DPP-4 inhibitor with an IC50 of 1 nM. Key comparisons:
| Feature | This Compound | Linagliptin |
|---|---|---|
| Purine substitution | But-2-yn-1-yl at position 7 | Ethynyl group at position 7 |
| Quinazoline group | 4-Methylquinazolin-2-ylmethyl | Unsubstituted quinazoline |
| Piperidine stereochemistry | (R)-configuration | (S)-configuration |
| Bioactivity | Not characterized (impurity) | IC50 = 1 nM (DPP-4 inhibition) |
The but-2-yn-1-yl group may enhance metabolic stability compared to linagliptin’s ethynyl substituent, while the 4-methylquinazoline could increase target affinity.
Properties
IUPAC Name |
methyl 2-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N8O5/c1-5-6-18-41-28-29(39(3)34(46)42(31(28)44)20-27-35-21(2)23-13-9-10-16-26(23)37-27)38-33(41)40-17-11-12-22(19-40)36-30(43)24-14-7-8-15-25(24)32(45)47-4/h7-10,13-16,22H,11-12,17-20H2,1-4H3,(H,36,43)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPONPEFFXYCK-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C4=CC=CC=C4C(=O)OC)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)C4=CC=CC=C4C(=O)OC)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-methyl 2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoate (CAS: 2444011-29-2) is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacologically relevant moieties, including quinazoline and purine derivatives, which are known for their diverse biological activities.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C34H34N8O5 |
| Molecular Weight | 634.7 g/mol |
| IUPAC Name | methyl (R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1... |
| Purity | 98% |
The structural complexity of this compound suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in oncology and neurological disorders. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as inhibitors of receptor tyrosine kinases (RTKs), particularly c-MET. In vitro assays have shown that related compounds can inhibit cancer cell proliferation effectively:
- Inhibition of MET Kinase : Compounds structurally similar to (R)-methyl 2... have demonstrated inhibition of MET kinase activity at concentrations ranging from 10 to 50 μM, with percentage inhibitions between 37.1% and 66.3% .
- Cell Line Studies : The antiproliferative effects were tested on various cancer cell lines including EBC-1 (lung cancer), HT-29 (colon cancer), and U-87MG (glioblastoma), showing IC50 values indicative of potent activity .
- Mechanism of Action : The mechanism involves induction of apoptosis in cancer cells, confirmed through Hoechst staining assays, indicating that these compounds can trigger programmed cell death pathways .
Neuroprotective Effects
The presence of quinazoline and purine structures in the compound suggests potential neuroprotective properties:
- Inhibition of MAO : Similar compounds have been reported to inhibit monoamine oxidases (MAO A and B), which are crucial in neurodegenerative diseases .
- Cytotoxicity Studies : In neuroblastoma cell lines, certain derivatives showed improved viability against amyloid-beta-induced toxicity, suggesting a role in Alzheimer's disease therapy .
Case Studies
Several case studies have been published that explore the biological activity of related compounds:
- Quinazolinone Derivatives : A study demonstrated that specific quinazolinone derivatives exhibited strong anticancer effects against lung cancer cells with MET amplification, emphasizing the relevance of this structural motif in drug design .
- Triazole Derivatives : Research into triazole-containing compounds has revealed their broad spectrum of biological activities, including antibacterial and anticancer properties, further supporting the potential efficacy of (R)-methyl 2... as a therapeutic agent .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C33H32N8O5
- Molecular Weight : 620.67 g/mol
IUPAC Name
The IUPAC name of the compound is:
Structural Features
The compound features a complex arrangement of rings and functional groups, including:
- A quinazoline moiety.
- A piperidine ring.
- Multiple carbonyl (C=O) groups.
Medicinal Chemistry
The primary application of this compound lies in its role as an impurity in the synthesis of Linagliptin. Understanding its properties and behavior is crucial for ensuring the quality and efficacy of Linagliptin formulations.
Case Study: Linagliptin Synthesis
Linagliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor used to treat type 2 diabetes. The presence of impurities like (R)-methyl 2-((1-(7-(but-2-yn-1-yl)-3-methyl...) can affect the pharmacokinetics and safety profile of the drug. Studies have shown that impurities can influence drug metabolism and efficacy, necessitating rigorous analysis during drug development.
Pharmacological Research
Research indicates that compounds with similar structures may exhibit biological activity related to enzyme inhibition. Investigating (R)-methyl 2... could provide insights into its potential effects on various biological targets.
Structure–Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the compound's structure impact its biological activity. The complexity of this compound allows researchers to explore various derivatives for enhanced therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-2-((1-(7-(But-2-enyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic Acid
Key Differences :
- Functional Group : The comparator compound features a but-2-enyl (alkene) substituent instead of the but-2-yn-1-yl (alkyne) group.
- Terminal Group : A carboxylic acid replaces the methyl ester in the benzoate moiety.
Implications :
Table 1: Structural and Physicochemical Comparison
Diethyl 8-Cyano-7-(4-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives
Relevance : While structurally distinct (imidazopyridine vs. purine core), these derivatives (e.g., compounds 1l and 2d in –7) share synthetic complexity and modular substitution patterns.
Comparison Highlights :
- Synthetic Routes : Both classes employ multi-step reactions, but the target compound requires stereochemical control (R-configuration), increasing synthesis difficulty .
QSAR and Molecular Descriptor Analysis
underscores the importance of van der Waals and electronic descriptors in predicting bioactivity. For the target compound:
- Electronic Effects : The electron-deficient quinazolinylmethyl group may enhance interactions with catalytic lysine residues in kinase targets .
Q & A
Basic Research Questions
Q. What are the foundational steps for synthesizing (R)-methyl 2-... benzoate, and how can enantiomeric purity be ensured?
- Methodology : The synthesis of structurally complex heterocycles like this compound requires multi-step protocols. Key steps include:
- Chiral center introduction : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during the formation of the piperidine-carbamoyl linkage .
- Purification : Employ chiral HPLC (High-Performance Liquid Chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers and confirm purity (>98% ee) .
- Intermediate validation : Characterize intermediates via and to ensure regioselectivity in the coupling of the quinazolinylmethyl and but-2-yn-1-yl groups .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use , , and 2D NMR (COSY, HSQC) to resolve overlapping signals from the purine, quinazoline, and benzoate moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI (Electrospray Ionization) to verify the molecular formula (e.g., observed [M+H] vs. calculated) .
- X-ray crystallography : If single crystals are obtainable, this provides definitive stereochemical confirmation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the final coupling step?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (Pd(OAc) at 1–5 mol%) .
- Kinetic monitoring : Use in-situ FTIR or LC-MS to track intermediate consumption and adjust reaction time dynamically .
- Contradiction resolution : If competing pathways (e.g., dimerization) reduce yield, introduce steric hindrance via bulky ligands (e.g., XPhos) or lower reaction concentrations .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations using Gaussian or ORCA) .
- Isotopic labeling : Use -labeled intermediates to clarify ambiguous signals in the purine core .
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −20°C to 60°C .
Q. How can in vitro assays evaluate the compound’s biological activity, and what controls are essential?
- Methodology :
- Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) with the compound at 0.1–10 µM concentrations. Include positive controls (known inhibitors) and vehicle controls (DMSO) .
- Cell-based models : Use luciferase reporters or fluorescence-based viability assays (e.g., MTT). Validate specificity via siRNA knockdown of the target protein .
- Data normalization : Express activity as % inhibition relative to baseline, with triplicate replicates and statistical analysis (p < 0.05, ANOVA) .
Methodological Best Practices
Q. What safety protocols are critical when handling intermediates with reactive alkynes (e.g., but-2-yn-1-yl groups)?
- Methodology :
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats and nitrile gloves. Conduct reactions in fume hoods with blast shields .
- Waste disposal : Quench residual alkynes with copper(I) iodide in wet acetone before disposal to prevent exothermic decomposition .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via UPLC-MS .
- Excipient compatibility : Test solubility in common buffers (PBS, pH 7.4) and surfactants (e.g., Tween-80) for formulation studies .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
